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Compound of Interest

Compound Name: Oleandrin

Cat. No.: B1683999 Get Quote

Oleandrin, a cardiac glycoside extracted from the Nerium oleander plant, has demonstrated

significant anticancer properties in preclinical studies. This guide provides a comprehensive

overview of the in-vivo validation of Oleandrin's anticancer mechanism, with a focus on its

therapeutic efficacy in various cancer models and its comparison with other established

anticancer agents. The information presented here is intended for researchers, scientists, and

drug development professionals.

In Vivo Efficacy of Oleandrin and its Analogs
In vivo studies, primarily using xenograft models in immunocompromised mice, have

substantiated the anticancer potential of Oleandrin and its refined extract, PBI-05204. These

studies have demonstrated significant tumor growth inhibition and improved survival across a

range of cancer types.

Pancreatic Cancer
In an orthotopic mouse model of human pancreatic cancer using Panc-1 cells, PBI-05204

exhibited potent antitumor efficacy. Oral administration of PBI-05204 markedly and dose-

dependently inhibited tumor growth, proving superior to the standard chemotherapeutic agent,

gemcitabine, in this model.[1][2]

Table 1: Comparison of PBI-05204 and Gemcitabine in a Pancreatic Cancer Xenograft

Model[1][2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1683999?utm_src=pdf-interest
https://www.benchchem.com/product/b1683999?utm_src=pdf-body
https://www.benchchem.com/product/b1683999?utm_src=pdf-body
https://www.benchchem.com/product/b1683999?utm_src=pdf-body
https://www.benchchem.com/product/b1683999?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33013390/
https://pubmed.ncbi.nlm.nih.gov/24919855/
https://pubmed.ncbi.nlm.nih.gov/33013390/
https://pubmed.ncbi.nlm.nih.gov/24919855/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment
Group

Dose
Administration
Route

Mean Tumor
Weight (mg) ±
SD

Tumor Growth
Inhibition (%)

Vehicle Control - Oral Gavage 920.0 ± 430.0 -

PBI-05204 20 mg/kg/day Oral Gavage 222.9 ± 116.9 75.8

PBI-05204 40 mg/kg/day Oral Gavage

Not specified, but

only 25% of mice

had dissectible

tumors

>75

Gemcitabine
40 mg/kg,

3x/week
Intraperitoneal

Not significantly

different from

control

-

Glioblastoma
Oral administration of PBI-05204 has shown dose-dependent inhibition of tumor growth in

xenograft models of human glioblastoma using U87MG, U251, and T98G cells.[3][4]

Furthermore, in an orthotopic model with U87-Luc cells, PBI-05204 significantly delayed the

onset of tumor proliferation and increased overall survival.[3] When combined with

radiotherapy, PBI-05204 demonstrated a synergistic effect, significantly enhancing the

reduction in tumor weight compared to either treatment alone.[5][6]

Table 2: Efficacy of PBI-05204 in Glioblastoma Xenograft Models[3][4][5]
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Cancer Model Treatment Dose Outcome

U87MG, U251, T98G

Xenografts
PBI-05204 Dose-dependent

Inhibition of tumor

growth

U87-Luc Orthotopic

Model
PBI-05204 Not specified

Delayed tumor

proliferation,

increased overall

survival

U87MG Xenograft PBI-05204 Not specified
56% reduction in

tumor weight

U87MG Xenograft Radiotherapy Not specified
14% reduction in

tumor weight

U87MG Xenograft
PBI-05204 +

Radiotherapy
Not specified

78% reduction in

tumor weight

Breast Cancer
In a breast cancer xenograft model, a cold-water extract of Nerium oleander named Breastin,

containing Oleandrin, moderately inhibited tumor growth. Notably, the combination of Breastin

with the chemotherapeutic agent paclitaxel prevented tumor relapse, a significant improvement

over paclitaxel monotherapy.[7]

Mechanism of Action: Targeting the PI3K/Akt/mTOR
Pathway
The primary anticancer mechanism of Oleandrin and PBI-05204 validated in vivo is the

downregulation of the PI3K/Akt/mTOR signaling pathway.[1][3][5][8] This pathway is crucial for

cell proliferation, survival, and angiogenesis in many cancers.

In vivo studies have shown that PBI-05204 treatment leads to a dose-dependent decrease in

the phosphorylation of key proteins in this pathway, including Akt, S6 ribosomal protein, and

4EBP1, in tumor tissues from pancreatic and glioblastoma xenografts.[1][3] This inhibition of

the PI3K/Akt/mTOR pathway leads to decreased cell proliferation, as evidenced by reduced Ki-
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67 staining, and increased apoptosis, indicated by increased TUNEL staining in tumor sections.

[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The Botanical Drug PBI-05204, a Supercritical CO2 Extract of Nerium Oleander, Inhibits
Growth of Human Glioblastoma, Reduces Akt/mTOR Activities, and Modulates GSC Cell-
Renewal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

2. First-in-human study of pbi-05204, an oleander-derived inhibitor of akt, fgf-2, nf-κΒ and
p70s6k, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. PBI-05204, a supercritical CO₂ extract of Nerium oleander, inhibits growth of human
pancreatic cancer via targeting the PI3K/mTOR pathway - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. The Botanical Drug PBI-05204, a Supercritical CO2 Extract of Nerium Oleander, Is
Synergistic With Radiotherapy in Models of Human Glioblastoma - PMC
[pmc.ncbi.nlm.nih.gov]

7. Molecular Modes of Action of an Aqueous Nerium oleander Extract in Cancer Cells In Vitro
and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Validating the Anticancer Mechanism of Oleandrin In
Vivo: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683999#validating-the-anticancer-mechanism-of-
oleandrin-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1683999?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/33013390/
https://pubmed.ncbi.nlm.nih.gov/33013390/
https://pubmed.ncbi.nlm.nih.gov/33013390/
https://pubmed.ncbi.nlm.nih.gov/24919855/
https://pubmed.ncbi.nlm.nih.gov/24919855/
https://www.researchgate.net/figure/PBI-05204-down-regulated-PI3K-mTOR-pathway-in-human-GBM-cells-A-Western-blots-for_fig3_344275867
https://www.researchgate.net/publication/344275867_The_Botanical_Drug_PBI-05204_a_Supercritical_CO2_Extract_of_Nerium_Oleander_Inhibits_Growth_of_Human_Glioblastoma_Reduces_AktmTOR_Activities_and_Modulates_GSC_Cell-Renewal_Properties
https://pubmed.ncbi.nlm.nih.gov/25476893/
https://pubmed.ncbi.nlm.nih.gov/25476893/
https://pubmed.ncbi.nlm.nih.gov/25476893/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8984197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8984197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8984197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9960564/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9960564/
https://www.researchgate.net/publication/377509435_Therapeutic_and_Anticancer_Properties_of_Nerium_oleander-_A_Poison_as_Medicine
https://www.benchchem.com/product/b1683999#validating-the-anticancer-mechanism-of-oleandrin-in-vivo
https://www.benchchem.com/product/b1683999#validating-the-anticancer-mechanism-of-oleandrin-in-vivo
https://www.benchchem.com/product/b1683999#validating-the-anticancer-mechanism-of-oleandrin-in-vivo
https://www.benchchem.com/product/b1683999#validating-the-anticancer-mechanism-of-oleandrin-in-vivo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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